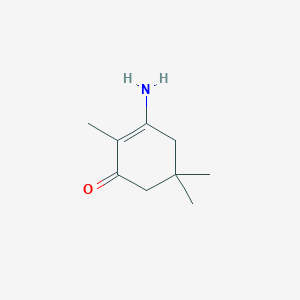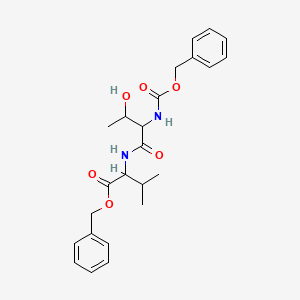
N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a brominated hydroxybenzylidene group, a hydrazino carbonyl linkage, and a chlorobenzenesulfonamide moiety. Its molecular formula is C15H13BrN2O2S, and it has been studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting hydrazone intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of halogen atoms with various functional groups .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The brominated hydroxybenzylidene group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((5-Bromo-2-hydroxybenzylidene)amino)phenyl)-acetamide
- N’-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide
- N’-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide
Uniqueness
N-(4-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
881453-81-2 |
|---|---|
Molecular Formula |
C20H15BrClN3O4S |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15BrClN3O4S/c21-15-3-10-19(26)14(11-15)12-23-24-20(27)13-1-6-17(7-2-13)25-30(28,29)18-8-4-16(22)5-9-18/h1-12,25-26H,(H,24,27)/b23-12+ |
InChI Key |
OSFWAQVFLONFQZ-FSJBWODESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)
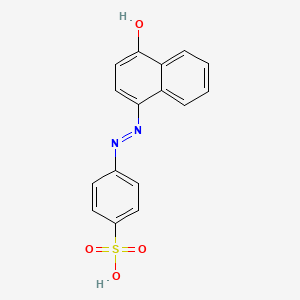
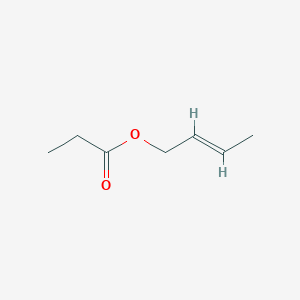

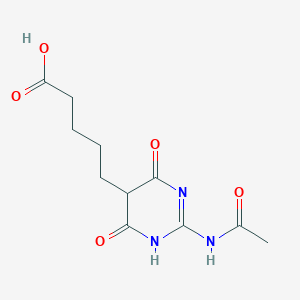
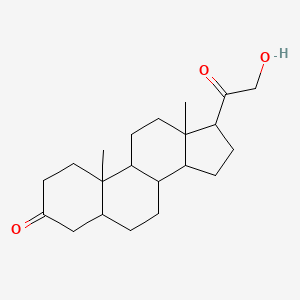
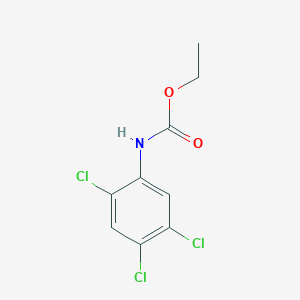
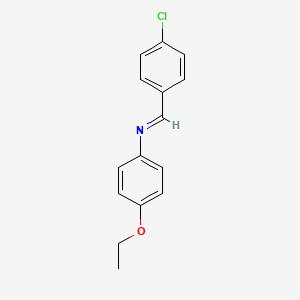

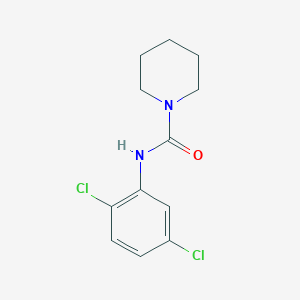
![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
